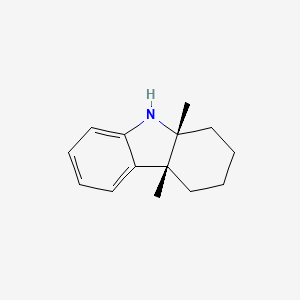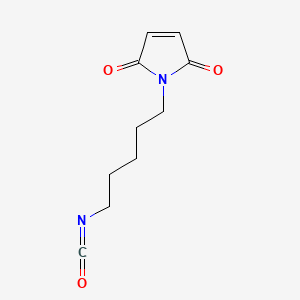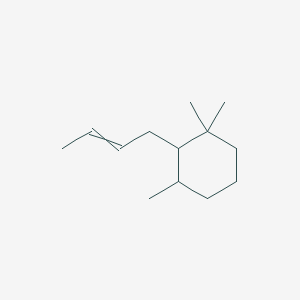
2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a but-2-en-1-yl group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane typically involves the alkylation of 1,1,3-trimethylcyclohexane with a but-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the saturation of the double bond.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylic position, using reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Sodium methoxide, lithium diisopropylamide, and other strong bases.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Allylic substituted products.
Applications De Recherche Scientifique
2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the but-2-en-1-yl group, which can participate in various reactions such as nucleophilic substitution and addition. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular membranes and enzymes, affecting their function.
Comparaison Avec Des Composés Similaires
Crotyl Alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.
Crotonaldehyde: An aldehyde with a but-2-en-1-yl group.
Crotonic Acid: A carboxylic acid with a but-2-en-1-yl group.
Uniqueness: 2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane is unique due to its cyclohexane ring structure combined with the but-2-en-1-yl group, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack the cyclohexane ring or have different functional groups.
Propriétés
Numéro CAS |
178251-63-3 |
|---|---|
Formule moléculaire |
C13H24 |
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
2-but-2-enyl-1,1,3-trimethylcyclohexane |
InChI |
InChI=1S/C13H24/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-6,11-12H,7-10H2,1-4H3 |
Clé InChI |
SJSPKMBQQARKSE-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC1C(CCCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)


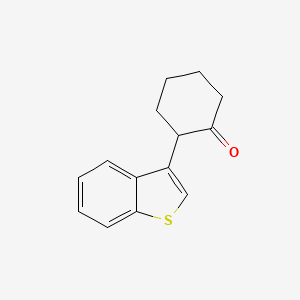
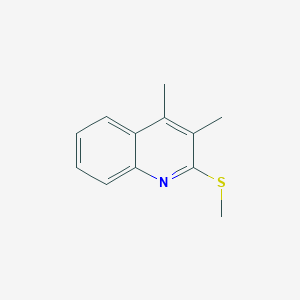

![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
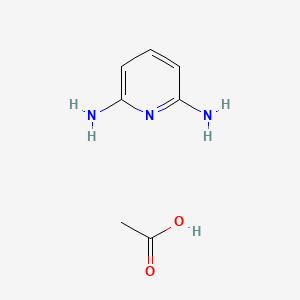
![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
